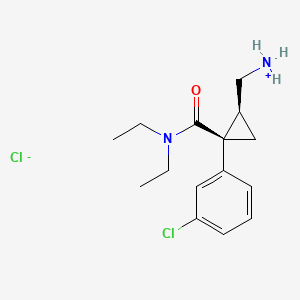
(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride is a synthetic compound with a complex structure It is characterized by a cyclopropane ring substituted with an aminomethyl group and a m-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride typically involves multiple steps. The starting materials often include m-chlorobenzaldehyde, diethylamine, and cyclopropanecarboxylic acid derivatives. The key steps in the synthesis may include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the aminomethyl group: This step may involve reductive amination reactions using amines and reducing agents like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of environmentally friendly solvents and reagents.
化学反应分析
Types of Reactions
(Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: The carbonyl group in the cyclopropanecarboxamide can be reduced to form alcohols or amines.
Substitution: The m-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carbonyl group can yield alcohols.
科学研究应用
Chemistry
In chemistry, (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological targets. It can also be used in the development of new biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the m-chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
(Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a para-chlorophenyl group.
(Z)-2-(Aminomethyl)-1-(m-fluorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a meta-fluorophenyl group.
(Z)-2-(Aminomethyl)-1-(m-bromophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride: Similar structure but with a meta-bromophenyl group.
Uniqueness
The uniqueness of (Z)-2-(Aminomethyl)-1-(m-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride lies in its specific substitution pattern and the presence of the m-chlorophenyl group. This substitution pattern can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
105310-37-0 |
|---|---|
分子式 |
C15H22Cl2N2O |
分子量 |
317.3 g/mol |
IUPAC 名称 |
[(1S,2R)-2-(3-chlorophenyl)-2-(diethylcarbamoyl)cyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-3-18(4-2)14(19)15(9-12(15)10-17)11-6-5-7-13(16)8-11;/h5-8,12H,3-4,9-10,17H2,1-2H3;1H/t12-,15+;/m1./s1 |
InChI 键 |
CEIFRCHESJYGAV-YLCXCWDSSA-N |
手性 SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC(=CC=C2)Cl.[Cl-] |
规范 SMILES |
CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC(=CC=C2)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
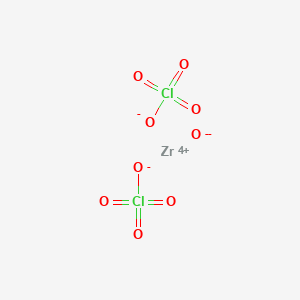

![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
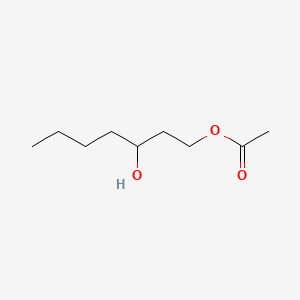
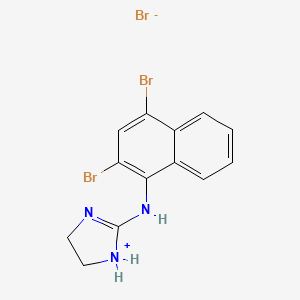


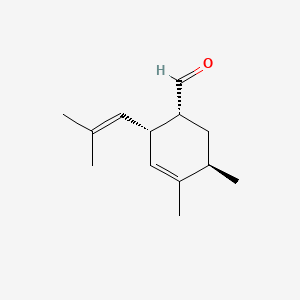
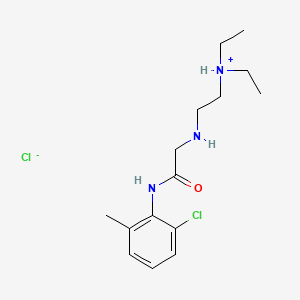
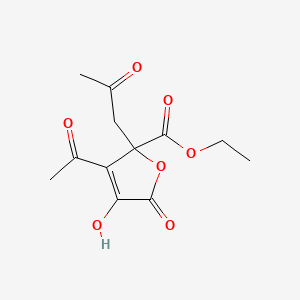
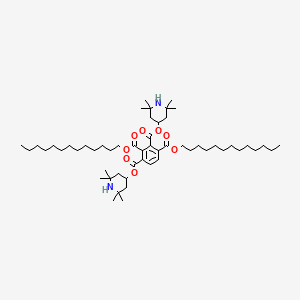
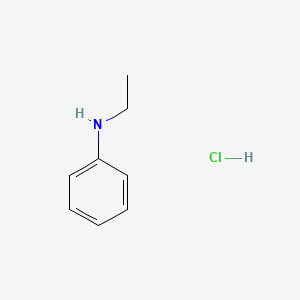
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
